molecular formula C7H9N3O B13170260 2-Amino-1-(4-aminopyridin-3-yl)ethan-1-one

2-Amino-1-(4-aminopyridin-3-yl)ethan-1-one

Cat. No.: B13170260
M. Wt: 151.17 g/mol
InChI Key: GSYUGGBUNWMTFM-UHFFFAOYSA-N
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Description

2-Amino-1-(4-aminopyridin-3-yl)ethan-1-one is an organic compound with the molecular formula C7H9N3O It is a derivative of pyridine and contains both amino and ketone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-aminopyridin-3-yl)ethan-1-one typically involves the reaction of 4-aminopyridine with an appropriate ketone precursor under controlled conditions. One common method involves the use of acetyl chloride as the ketone source, which reacts with 4-aminopyridine in the presence of a base such as sodium hydroxide to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-aminopyridin-3-yl)ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1-(4-aminopyridin-3-yl)ethan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-aminopyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

    1-(2-aminopyridin-3-yl)ethan-1-one: Similar structure but different position of the amino group.

    2-(2-aminopyridin-4-yl)ethan-1-ol: Contains an alcohol group instead of a ketone.

    2-[(6-aminopyridin-3-yl)(methyl)amino]ethan-1-ol: Contains a methylamino group.

Uniqueness

2-Amino-1-(4-aminopyridin-3-yl)ethan-1-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

2-amino-1-(4-aminopyridin-3-yl)ethanone

InChI

InChI=1S/C7H9N3O/c8-3-7(11)5-4-10-2-1-6(5)9/h1-2,4H,3,8H2,(H2,9,10)

InChI Key

GSYUGGBUNWMTFM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1N)C(=O)CN

Origin of Product

United States

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